
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine is a complex organic compound characterized by its long chain structure with multiple ether linkages and an amine group at one end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine typically involves the stepwise addition of ethylene oxide to a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Initial Reaction: The primary amine reacts with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form an intermediate.
Chain Extension: The intermediate undergoes further reactions with additional ethylene oxide molecules, resulting in the formation of the long-chain ether structure.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism by which 3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The compound’s long chain and multiple ether linkages allow it to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but lacks the terminal amine group.
Polypropylene Glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Polyetheramines: Similar compounds with varying chain lengths and functional groups.
Uniqueness
3,6,9,12,15,18,21,24,27,30,33-Undecaoxahexatriacontan-36-amine is unique due to its specific chain length and the presence of an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
41387-63-7 |
|---|---|
Formule moléculaire |
C25H53NO11 |
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C25H53NO11/c1-2-27-6-7-29-10-11-31-14-15-33-18-19-35-22-23-37-25-24-36-21-20-34-17-16-32-13-12-30-9-8-28-5-3-4-26/h2-26H2,1H3 |
Clé InChI |
XCNKQRLMHSZSTE-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-arsane](/img/structure/B14656634.png)

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
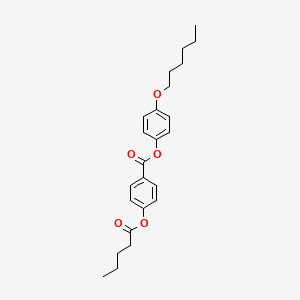
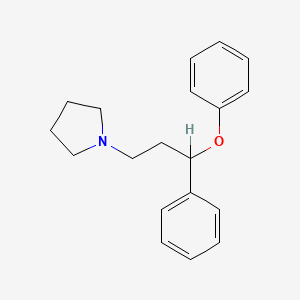
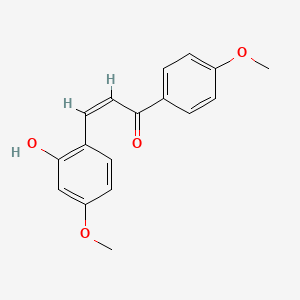
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
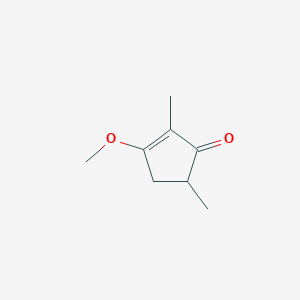

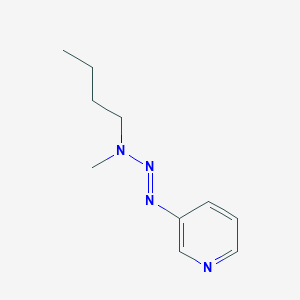
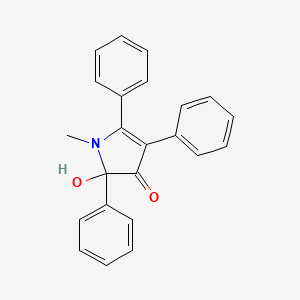

![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
